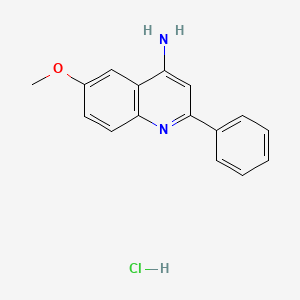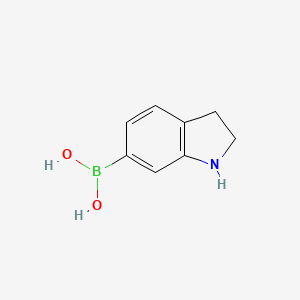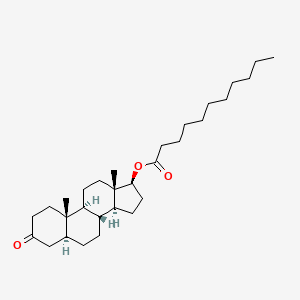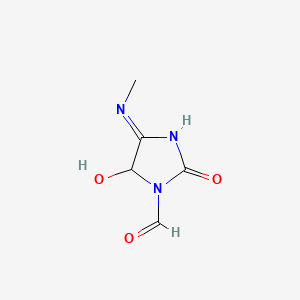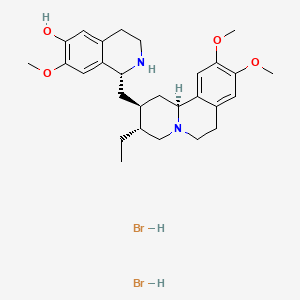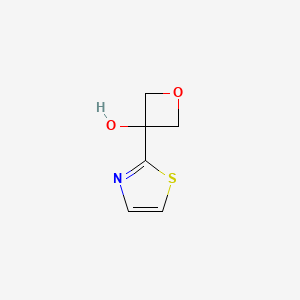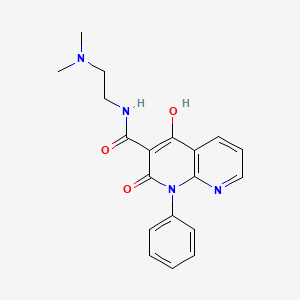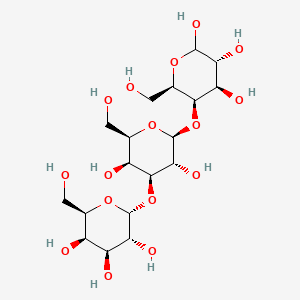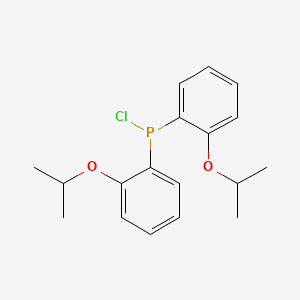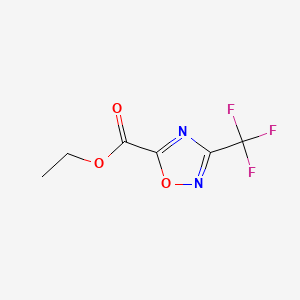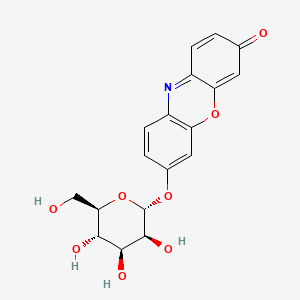
Methyl 5,6-difluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,6-difluoropicolinate is a chemical compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol It is a derivative of picolinic acid, where the 5th and 6th positions on the pyridine ring are substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-difluoropicolinate typically involves the esterification of 5,6-difluoropicolinic acid. One common method includes the reaction of 5,6-difluoropicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluoropicolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed to yield 5,6-difluoropicolinic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation: 5,6-difluoropicolinic acid.
Reduction: 5,6-difluoropicolinyl alcohol.
Hydrolysis: 5,6-difluoropicolinic acid and methanol.
Scientific Research Applications
Methyl 5,6-difluoropicolinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5,6-difluoropicolinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoropicolinate
- Methyl 6-fluoropicolinate
- Methyl 5,6-dichloropicolinate
Uniqueness
Methyl 5,6-difluoropicolinate is unique due to the presence of two fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it distinct from its mono-fluorinated or chlorinated analogs .
Properties
CAS No. |
1214324-54-5 |
|---|---|
Molecular Formula |
C7H5F2NO2 |
Molecular Weight |
173.119 |
IUPAC Name |
methyl 5,6-difluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 |
InChI Key |
UMVVQVGSJWQXQG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC(=C(C=C1)F)F |
Synonyms |
Methyl 5,6-difluoropicolinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


